molecular formula C12H8F3NO B13044478 4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile

4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B13044478
M. Wt: 239.19 g/mol
InChI Key: QUCXBZJMTQSZLM-UHFFFAOYSA-N
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Description

4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group and a cyclopropanecarbonyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropanecarbonyl group can influence its binding affinity to target proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile include:

Uniqueness

The uniqueness of this compound lies in the combination of the trifluoromethyl and cyclopropanecarbonyl groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to its similar counterparts .

Properties

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

4-(cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-5-8(3-4-9(10)6-16)11(17)7-1-2-7/h3-5,7H,1-2H2

InChI Key

QUCXBZJMTQSZLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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